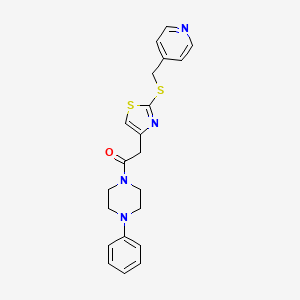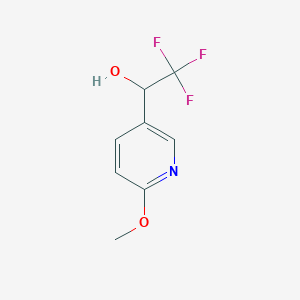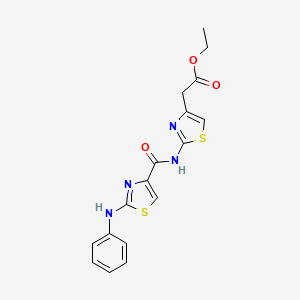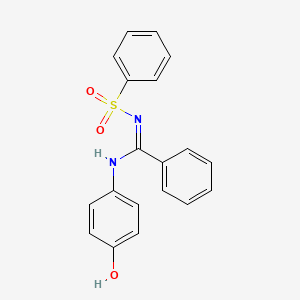
1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone is a complex organic compound that features a piperazine ring, a thiazole ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a phenyl-substituted piperazine, which can be synthesized through the reaction of phenylamine with ethylene diamine.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step often involves coupling the piperazine and thiazole rings with the pyridine moiety through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its biological activity, such as acting on specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone would depend on its specific biological targets. Typically, such compounds might interact with:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-(2-thiazolyl)ethanone: Lacks the pyridine moiety.
1-(4-Phenylpiperazin-1-yl)-2-(2-(methylthio)thiazol-4-yl)ethanone: Has a methylthio group instead of the pyridin-4-ylmethyl group.
Uniqueness
1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone is unique due to the combination of its piperazine, thiazole, and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c26-20(25-12-10-24(11-13-25)19-4-2-1-3-5-19)14-18-16-28-21(23-18)27-15-17-6-8-22-9-7-17/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOXTPYUTXXEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2523843.png)
![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)
![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2523862.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)

